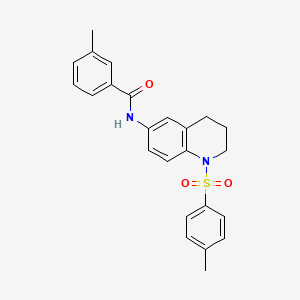

3-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

3-Methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 1-tosyl-1,2,3,4-tetrahydroquinoline moiety. The compound’s structure combines a substituted benzamide group (3-methyl) with a tetrahydroquinoline scaffold modified by a tosyl (p-toluenesulfonyl) group. This design is typical in medicinal chemistry for targeting heterocyclic receptors or enzymes, leveraging the tetrahydroquinoline’s rigidity and the benzamide’s hydrogen-bonding capabilities.

Properties

IUPAC Name |

3-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-17-8-11-22(12-9-17)30(28,29)26-14-4-7-19-16-21(10-13-23(19)26)25-24(27)20-6-3-5-18(2)15-20/h3,5-6,8-13,15-16H,4,7,14H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUIDCXOUGKTMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 3-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are phenylethanolamine N-methyltransferase , matrix metalloproteinase , carbonic anhydrase , and delta opioid receptors . These targets play crucial roles in various biological processes, including neurotransmitter synthesis, tissue remodeling, pH regulation, and pain modulation, respectively.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activities. For instance, it acts as an inhibitor for phenylethanolamine N-methyltransferase and matrix metalloproteinase, reducing their enzymatic activities. On the other hand, it serves as a potential ligand for delta opioid receptors, possibly inducing receptor activation.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. Inhibition of phenylethanolamine N-methyltransferase could alter the synthesis of epinephrine, a key neurotransmitter. Matrix metalloproteinase inhibition might impact tissue remodeling processes, while carbonic anhydrase inhibition could disrupt pH regulation. Activation of delta opioid receptors is associated with analgesic effects.

Pharmacokinetics

Metabolism often involves enzymatic transformations, and excretion typically occurs via renal or biliary routes.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific target and tissue context. For example, inhibition of phenylethanolamine N-methyltransferase could lead to decreased epinephrine levels, potentially affecting neurological functions. Matrix metalloproteinase inhibition might slow down tissue remodeling, while carbonic anhydrase inhibition could alter pH balance. Activation of delta opioid receptors could result in analgesic effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s stability or its binding to targets. The presence of other molecules could lead to competitive or non-competitive inhibition, potentially affecting the compound’s efficacy.

Biological Activity

3-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 342.43 g/mol

The structure includes a tosyl group attached to a tetrahydroquinoline moiety, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways and interact with specific receptors. The compound has been studied for its potential effects on:

- Neurotransmitter Systems : It may influence dopaminergic and serotonergic systems, making it a candidate for neuropsychiatric disorders.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have demonstrated that it possesses antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest it may inhibit tumor growth in specific cancer cell lines through apoptosis induction.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound could reduce cell viability significantly. The mechanism appeared to involve cell cycle arrest and induction of apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 28 |

Synthesis Methods

The synthesis of this compound typically involves:

- Pictet-Spengler Reaction : This reaction forms the tetrahydroquinoline core from β-phenylethylamine derivatives.

- Acylation : Subsequent acylation with tosyl chloride introduces the tosyl group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Key Differences: Lacks the tetrahydroquinoline and tosyl groups. Instead, it features an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl).

N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide (): Key Differences: Replaces the tosyl group with a cyclopropanecarbonyl moiety and introduces a thiazole ring. The 3-methoxy and N-methyl groups enhance steric bulk compared to the 3-methyl and N-tosyl groups in the target compound. Functional Relevance: Likely optimized for higher metabolic stability due to the thiazole and cyclopropane groups .

Crystallographic and Conformational Analysis

- Ring Puckering: The tetrahydroquinoline ring’s puckering (nonplanar conformation) can be quantified using Cremer-Pople coordinates (). This contrasts with planar benzamide derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, where puckering is minimal .

Comparative Data Table

Research Findings and Limitations

- Structural Insights: The tetrahydroquinoline scaffold’s puckering () and the tosyl group’s electron-withdrawing nature may influence binding affinity in biological targets, though direct data is lacking .

- Synthetic Challenges : Unlike asymmetric heterocycles (), the target compound’s synthesis lacks enantioselective steps, limiting its utility in chiral drug development .

- Gaps: No pharmacological or kinetic data is available in the provided evidence, necessitating further studies to validate hypothesized applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.